

# In-Depth Technical Guide: 1-(2,4,6-Trifluorophenyl)propan-1-one

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## Compound of Interest

**Compound Name:** 1-(2,4,6-Trifluorophenyl)propan-1-one

**Cat. No.:** B1303398

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-(2,4,6-Trifluorophenyl)propan-1-one**, a fluorinated aromatic ketone of interest in medicinal chemistry and drug development. Due to the limited availability of experimental data for this specific isomer, this guide leverages data from closely related analogs and established chemical principles to provide a thorough profile.

## Physicochemical Properties

The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, influencing factors such as lipophilicity, metabolic stability, and binding affinity to biological targets. The properties of **1-(2,4,6-Trifluorophenyl)propan-1-one** are summarized below.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>7</sub> F <sub>3</sub> O	Calculated
Molecular Weight	188.15 g/mol	[Calculated]
Appearance	White to off-white solid	Predicted
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Soluble in organic solvents (e.g., DMSO, DMF, Methanol)	Predicted
InChI Key	Not available for this specific isomer	-

## Synthesis and Experimental Protocol

The synthesis of **1-(2,4,6-Trifluorophenyl)propan-1-one** can be achieved via a Friedel-Crafts acylation reaction. This well-established method involves the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst.

Reaction: Friedel-Crafts acylation of 1,3,5-trifluorobenzene with propanoyl chloride.

Detailed Experimental Protocol:

Materials:

- 1,3,5-Trifluorobenzene
- Propanoyl chloride
- Anhydrous aluminum chloride (AlCl<sub>3</sub>)
- Anhydrous dichloromethane (DCM)
- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution

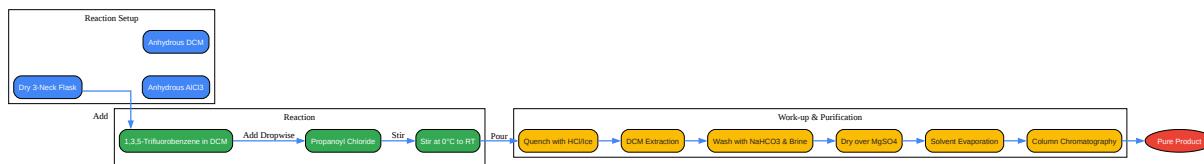
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator

**Procedure:**

- **Reaction Setup:** A dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane (100 mL) under an inert atmosphere (e.g., nitrogen or argon). The suspension is cooled to 0 °C in an ice bath.
- **Addition of Reactants:** A solution of 1,3,5-trifluorobenzene (1.0 equivalent) in anhydrous dichloromethane (50 mL) is added to the stirred suspension. Subsequently, propanoyl chloride (1.1 equivalents) is added dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
- **Reaction Progression:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, the reaction mixture is carefully poured into a beaker containing crushed ice and 1 M hydrochloric acid (100 mL) with vigorous stirring. The mixture is then

transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 50 mL).

- **Purification:** The combined organic layers are washed successively with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL). The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Final Product:** The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure **1-(2,4,6-Trifluorophenyl)propan-1-one**.



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Caption: Workflow for the synthesis of **1-(2,4,6-Trifluorophenyl)propan-1-one**.

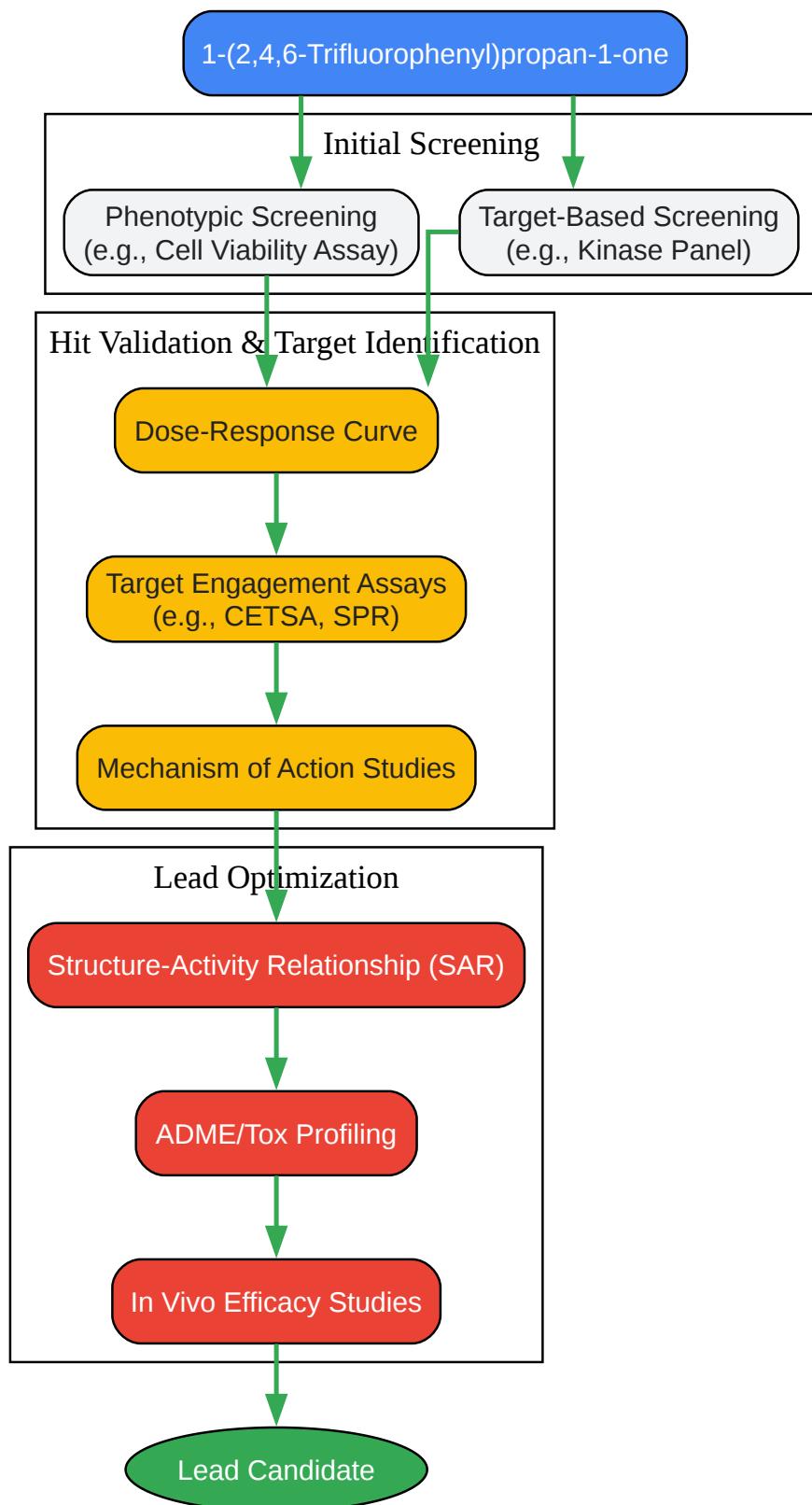
## Biological Context and Potential Applications

While specific biological data for **1-(2,4,6-Trifluorophenyl)propan-1-one** is not readily available, the broader class of fluorinated aromatic ketones has significant applications in drug discovery and development. The trifluorophenyl moiety can enhance metabolic stability by

blocking sites of oxidation and can modulate the electronic properties of the molecule, potentially leading to improved binding affinity and selectivity for biological targets.

#### Potential Signaling Pathway Interactions:

Aryl ketones are common scaffolds in the development of inhibitors for various enzymes, including kinases and proteases. The logical relationship for a hypothetical screening cascade to identify the biological target of a novel compound like **1-(2,4,6-Trifluorophenyl)propan-1-one** is illustrated below.

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Caption: A logical workflow for drug discovery starting with a novel compound.

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